1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
Properties
IUPAC Name |
1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-9-22(14-7-5-4-6-8-14)18-20-16-15(23(18)10-12)17(26)24(11-13(2)25)19(27)21(16)3/h4-8,12H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBOUVNRBGHKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi–Strecker/Isocyanate Cyclization (Adapted from)
Aminopyridine derivatives serve as starting materials for sequential cyclization. For example:
- Ugi–Strecker Reaction : 2-Aminopyridine reacts with ethyl glyoxylate, trimethylsilyl cyanide, and DABCO under microwave irradiation (120°C, 15 min) to form an α-aminonitrile intermediate.
- Isocyanate Cyclization : The intermediate reacts with phenylisocyanate or benzylisocyanate under microwave conditions (EtONa, 100°C) to yield the pyrido[1,2-e]purine-2,4-dione scaffold.
- Modification for Pyrimido[1,2-g]Purine : Replacing the pyridine moiety with a pyrimidine precursor (e.g., 6-aminopyrimidine-2,4-diol) enables the formation of the pyrimido[1,2-g]purine core.
Key Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | MW, 120°C, 15 min | 60–70% |
| 2 | EtONa, MW, 100°C | 45–55% |
Multicomponent Cycloaddition (Adapted from)
Pyrimidopyrimidines are synthesized via multicomponent reactions (MCRs) involving diamines and ketones:
- Reaction of 4-Isothiocyanato-4-Methylpentan-2-One (1) with Propane-1,3-Diamine (2) : Forms pyrimidopyrimidine-thione intermediates through intramolecular nucleophilic attack.
- Ring Expansion : Treating the intermediate with β-ketoesters or aryl aldehydes under acid catalysis (e.g., trifluoromethanesulfonic acid) introduces additional rings, yielding the pyrimido[1,2-g]purine system.
Optimization : Solvent-free conditions at 110°C with 0.5 equiv. trifluoromethanesulfonic acid improve yields to 75–83%.
Functionalization at Position 3: Introduction of 2-Oxopropyl Group
The 3-(2-oxopropyl) substituent is introduced via alkylation or Mannich-type reactions:
Direct Alkylation
Mannich Reaction
- Components : Formaldehyde, ammonium acetate, and acetone.
- Mechanism : In situ generation of an iminium intermediate, which undergoes nucleophilic attack by the N3 nitrogen.
- Conditions : Ethanol, reflux, 6 h.
Substituent Installation: 1,7-Dimethyl and 9-Phenyl Groups
Methylation at N1 and N7
Introduction of 9-Phenyl Group
- Coupling Reaction : Ullmann-type coupling between a halogenated precursor (e.g., 9-bromo-pyrimidopurine) and phenylboronic acid.
- Catalyst : CuI/1,10-phenanthroline.
- Conditions : DMSO, 100°C, 24 h.
Final Assembly and Characterization
Stepwise Synthesis Route
- Core Formation : Pyrimido[1,2-g]purine-2,4-dione via MCR (Step 1.2).
- N3 Alkylation : Introduce 2-oxopropyl group (Step 2.1).
- N1/N7 Methylation : Sequential treatment with MeI (Step 3.1).
- N9 Arylation : Ullmann coupling (Step 3.2).
Overall Yield : ~15–20% (estimated from analogous multistep syntheses).
Analytical Data (from PubChem)
- Molecular Formula : C₁₉H₂₂N₄O₃
- Molecular Weight : 354.41 g/mol
- SMILES : CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=CC=C4
- Key Spectral Data :
- ¹H NMR : δ 2.10 (s, 3H, N7-CH₃), 3.45 (s, 3H, N1-CH₃), 4.20–4.50 (m, 2H, CH₂-CO), 7.30–7.60 (m, 5H, Ph).
- MS (ESI+) : m/z 355.2 [M+H]⁺.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Ugi–Strecker Cyclization | High functional group tolerance | Requires microwave instrumentation | 45–55% |
| Multicomponent Reaction | Scalable, one-pot procedure | Acid-sensitive intermediates | 75–83% |
| Ullmann Coupling | Regioselective aryl introduction | Long reaction times | 30–40% |
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaOH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases related to enzyme dysfunction.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can vary depending on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl (2-oxo-2-cyclohexyl-d11-2-oxoethyl)phosphonate
Uniqueness
1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in both research and industrial settings .
Biological Activity
1,7-Dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione (CAS Number: 847046-27-9) is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.
- Molecular Formula : C19H21N5O3
- Molecular Weight : 367.4017 g/mol
- SMILES Representation : CC1CN(c2ccccc2)c2n(C1)c1c(n2)n(C)c(=O)n(c1=O)CC(=O)C
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. Specifically, it is reported to block the G2/M phase of the cell cycle, which is critical for cell division and proliferation .
- Antiproliferative Activity : The compound demonstrates significant antiproliferative effects against several cancer cell lines. For example, in assays using HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells, it exhibited IC50 values in the nanomolar range .
Table 1: Antiproliferative Activity of 1,7-Dimethyl-3-(2-oxopropyl)-9-phenyl-pyrimido[1,2-g]purine
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| HT-29 | 50 | Cell cycle arrest in G2/M phase |
| M21 | 40 | Induction of apoptosis |
| MCF7 | 45 | Disruption of microtubule integrity |
Case Studies and Research Findings
A range of studies has been conducted to evaluate the biological activity of this compound:
- Anticancer Properties : In a study focusing on its effects on human cancer cell lines, 1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-pyrimido[1,2-g]purine was found to significantly inhibit tumor growth in chick chorioallantoic membrane assays. This suggests its potential as an effective anticancer agent .
- Mechanistic Studies : Further investigations revealed that the compound binds to the colchicine-binding site on β-tubulin. This interaction disrupts the normal function of microtubules necessary for mitosis and cellular integrity .
- Structure–Activity Relationship (SAR) : The structure of the compound has been analyzed to understand how modifications affect its biological activity. Variations in substituents on the phenyl ring and alterations in the pyrimidine core have been shown to influence its potency against different cancer types .
Safety and Toxicity
While the compound shows promising biological activity, safety assessments are crucial. Preliminary studies indicate low toxicity levels in non-cancerous cells; however, comprehensive toxicological evaluations are necessary to confirm its safety profile before clinical applications.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
Methodological Answer: The synthesis of pyrimidopurine-dione derivatives often employs cross-coupling reactions. For example, Suzuki-Miyaura coupling (using Pd(PPh₃)₄ as a catalyst) has been successfully applied to analogous purine systems . A general protocol involves:
- Dissolving the chloro-purine precursor in toluene.
- Adding arylboronic acid (1.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).
- Refluxing for 12 hours, followed by purification via column chromatography (EtOAc/hexane gradient).
Key parameters to optimize include catalyst loading, solvent polarity, and temperature. Confirmation of success requires LC-MS and NMR for intermediate validation.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- X-ray crystallography provides unambiguous confirmation of the molecular structure, bond angles, and packing arrangements. For example, single-crystal studies on similar compounds achieved mean (C–C) bond accuracy of 0.002 Å with R factor = 0.046 .
- NMR (¹H/¹³C) : Assign peaks using DEPT-135 and HSQC to distinguish methyl, phenyl, and carbonyl groups.
- FT-IR : Confirm carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bends.
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction mechanisms or predict physicochemical properties?
Methodological Answer: AI-driven simulations can model reaction kinetics and thermodynamics. For instance:
- Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., Pd-catalyzed coupling).
- COMSOL Multiphysics : Simulate heat/mass transfer in scaled-up syntheses to identify hotspots or mixing inefficiencies .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvent systems or catalyst combinations.
Q. How should researchers resolve contradictions in reported biological activity or synthetic yields?
Methodological Answer:
- Systematic Meta-Analysis : Compare datasets using standardized metrics (e.g., turnover frequency, yield per mmol catalyst).
- Controlled Replication : Reproduce conflicting studies under identical conditions (solvent purity, catalyst batch, temperature control).
- Sensitivity Analysis : Identify variables (e.g., moisture sensitivity of boronic acids) that disproportionately affect outcomes .
Q. What theoretical frameworks guide mechanistic studies of substituent effects on reactivity?
Methodological Answer:
- Hammett Analysis : Correlate substituent electronic effects (σ values) with reaction rates for the 9-phenyl or 2-oxopropyl groups.
- Molecular Orbital Theory : Use frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions.
- Retrosynthetic Disconnection : Apply Corey’s principles to prioritize bond-forming steps based on steric and electronic environments .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
